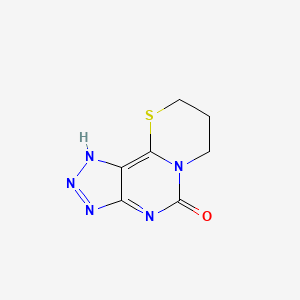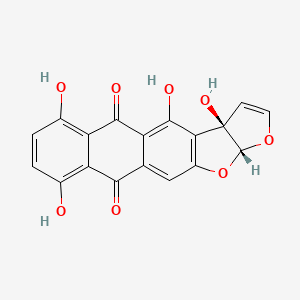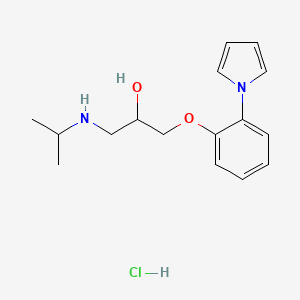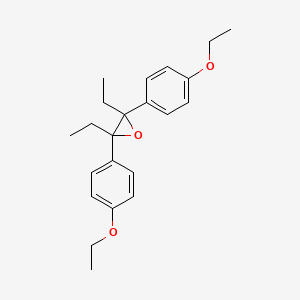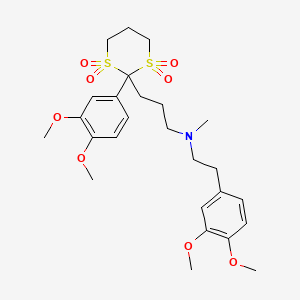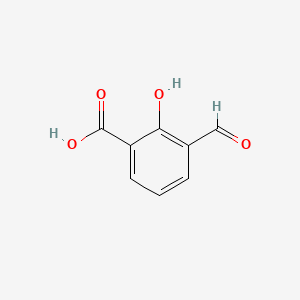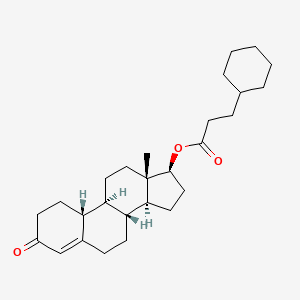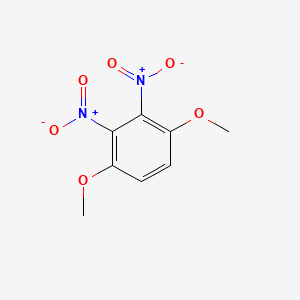
1,4-二甲氧基-2,3-二硝基苯
描述
1,4-Dimethoxy-2,3-dinitrobenzene is an organic compound with the molecular formula C8H8N2O6. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two nitro groups (-NO2) attached to the benzene ring.
科学研究应用
1,4-Dimethoxy-2,3-dinitrobenzene has several applications in scientific research:
作用机制
Target of Action
It is known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 1,4-Dimethoxy-2,3-dinitrobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for nitrobenzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives are known to interfere with various biochemical pathways, often leading to the alteration of cellular functions .
Result of Action
Nitrobenzene derivatives can cause various cellular changes due to their interaction with cellular proteins and enzymes .
生化分析
Cellular Effects
1,4-Dimethoxy-2,3-dinitrobenzene has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that 1,4-Dimethoxy-2,3-dinitrobenzene can induce oxidative stress in cells, which may result in apoptosis or other cellular responses .
Molecular Mechanism
The molecular mechanism of 1,4-Dimethoxy-2,3-dinitrobenzene involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 1,4-Dimethoxy-2,3-dinitrobenzene can inhibit the activity of certain reductase enzymes, thereby affecting the reduction of nitro groups. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethoxy-2,3-dinitrobenzene have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that 1,4-Dimethoxy-2,3-dinitrobenzene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-Dimethoxy-2,3-dinitrobenzene vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 1,4-Dimethoxy-2,3-dinitrobenzene can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These dosage-dependent effects are important for understanding the potential therapeutic and toxicological implications of this compound .
Metabolic Pathways
1,4-Dimethoxy-2,3-dinitrobenzene is involved in several metabolic pathways, primarily those related to the reduction of nitro groups. This compound interacts with reductase enzymes and cofactors, such as NADH and NADPH, to facilitate the reduction process. Additionally, 1,4-Dimethoxy-2,3-dinitrobenzene can affect metabolic flux by altering the levels of specific metabolites, which can have downstream effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,4-Dimethoxy-2,3-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, 1,4-Dimethoxy-2,3-dinitrobenzene may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of 1,4-Dimethoxy-2,3-dinitrobenzene is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1,4-Dimethoxy-2,3-dinitrobenzene may localize to the mitochondria, where it can influence mitochondrial function and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2,3-dinitrobenzene can be synthesized through the nitration of 1,4-dimethoxybenzene. The nitration process involves treating 1,4-dimethoxybenzene with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction typically yields a mixture of dinitro isomers, which can be separated using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of 1,4-dimethoxy-2,3-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the desired product. The separation and purification steps are optimized for industrial efficiency .
化学反应分析
Types of Reactions: 1,4-Dimethoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-donating methoxy groups and electron-withdrawing nitro groups.
Nucleophilic Aromatic Substitution (NAS): The nitro groups on the benzene ring make it susceptible to NAS reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Nitration: Concentrated HNO3 and H2SO4.
Halogenation: Br2/FeBr3 or Cl2/AlCl3.
Sulfonation: SO3/H2SO4.
Major Products Formed:
Nitration: Additional nitro groups can be introduced.
Halogenation: Halogenated derivatives.
Sulfonation: Sulfonated derivatives.
NAS: Substituted aromatic compounds with nucleophiles like piperidine or pyrrolidine.
相似化合物的比较
1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure but different positions of methoxy and nitro groups.
1,3-Dimethoxy-2,4-dinitrobenzene: Another isomer with different substitution patterns.
Uniqueness: 1,4-Dimethoxy-2,3-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The combination of methoxy and nitro groups in the 1,4 and 2,3 positions, respectively, provides distinct electronic properties that are not present in other isomers .
属性
IUPAC Name |
1,4-dimethoxy-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFHMPZPXFUVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287803 | |
| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-76-2 | |
| Record name | NSC52571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


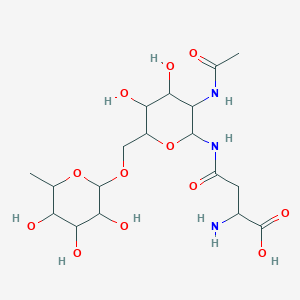
![3-[4-(3-aminopropylamino)butylamino]propanoic acid](/img/structure/B1196457.png)
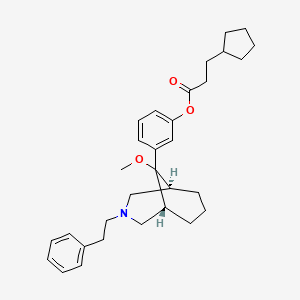
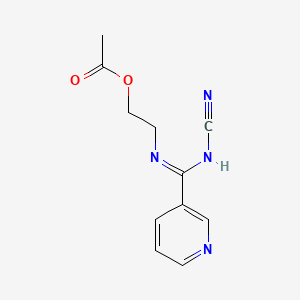
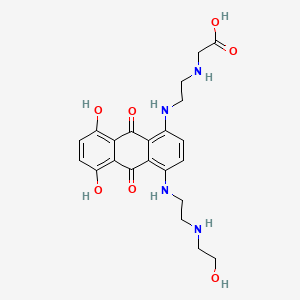
![4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine](/img/structure/B1196465.png)
